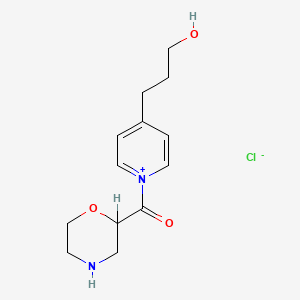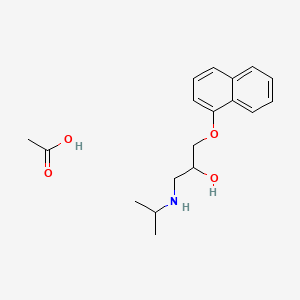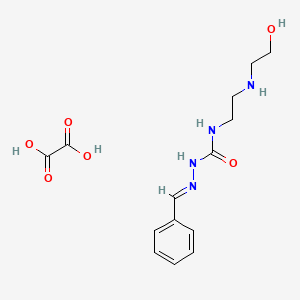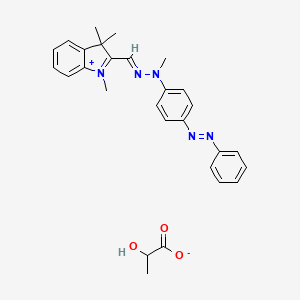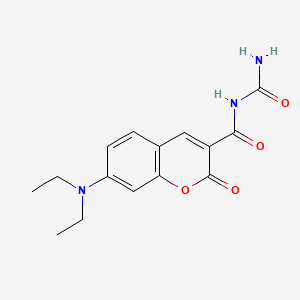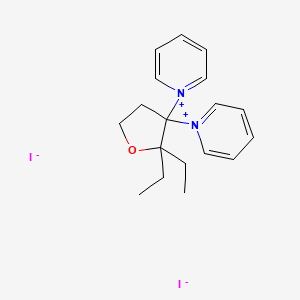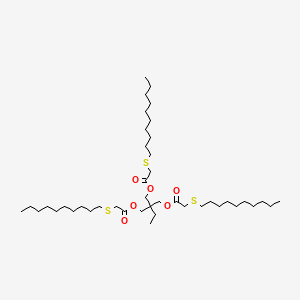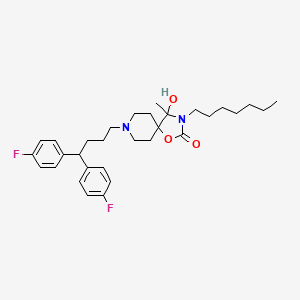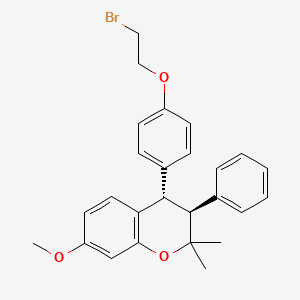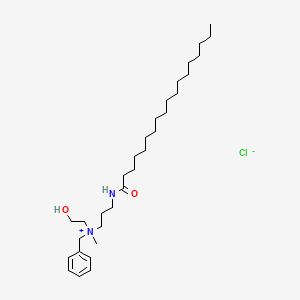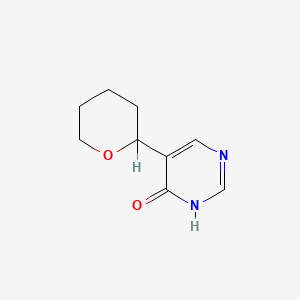
5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone is a heterocyclic organic compound that features a pyrimidinone core with a tetrahydropyranyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a tetrahydropyranyl group under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Applications De Recherche Scientifique
5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole: This compound features a triazole ring instead of a pyrimidinone ring.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound has a pyrazole ring in place of the pyrimidinone ring.
Uniqueness
5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone is unique due to its specific ring structure and the presence of both pyrimidinone and tetrahydropyranyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
153004-46-7 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
5-(oxan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H12N2O2/c12-9-7(5-10-6-11-9)8-3-1-2-4-13-8/h5-6,8H,1-4H2,(H,10,11,12) |
Clé InChI |
MULKKJYTHBWMMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)C2=CN=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



